Propan-2-yl prop-2-ynoate
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Overview
Description
It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds . This compound is notable for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propan-2-yl prop-2-ynoate can be synthesized through the esterification of propiolic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Propan-2-yl prop-2-ynoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of propan-2-yl prop-2-ynoate involves its reactivity with various nucleophiles and electrophiles. The ester group in the compound is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles and electrophiles used .
Comparison with Similar Compounds
Methyl propiolate: Similar in structure but with a methyl group instead of an isopropyl group.
Ethyl propiolate: Similar in structure but with an ethyl group instead of an isopropyl group.
Propargyl acetate: Similar in structure but with an acetate group instead of a propiolate group.
Uniqueness: Propan-2-yl prop-2-ynoate is unique due to its specific reactivity profile and the presence of the isopropyl group, which can influence the steric and electronic properties of the compound. This uniqueness makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
propan-2-yl prop-2-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-6(7)8-5(2)3/h1,5H,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXHZTDBNXEEFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575985 |
Source
|
Record name | Propan-2-yl prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96088-62-9 |
Source
|
Record name | Propan-2-yl prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | propan-2-yl prop-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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